5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione

Lipophilicity Physicochemical property Scaffold differentiation

5-{[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione (CAS 1701578-87-1; molecular formula C9H13N5O2; molecular weight 223.23 g/mol) is a heterocyclic hybrid scaffold comprising a 1,2,3-triazole moiety linked via a methylene bridge to an imidazolidine-2,4-dione (hydantoin) core. The imidazolidine-2,4-dione pharmacophore is a privileged structure in medicinal chemistry, associated with anticonvulsant, antiarrhythmic, antiparasitic, and antimycobacterial activities, while the 1,2,3-triazole unit functions as a metabolically stable amide bond bioisostere and hydrogen bond acceptor.

Molecular Formula C9H13N5O2
Molecular Weight 223.23 g/mol
CAS No. 1701578-87-1
Cat. No. B1381407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
CAS1701578-87-1
Molecular FormulaC9H13N5O2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(N=N1)CC2C(=O)NC(=O)N2
InChIInChI=1S/C9H13N5O2/c1-5(2)14-4-6(12-13-14)3-7-8(15)11-9(16)10-7/h4-5,7H,3H2,1-2H3,(H2,10,11,15,16)
InChIKeyBGPJPKNVFRGQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione (CAS 1701578-87-1) – Procurement-Focused Structural and Pharmacophoric Profile


5-{[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione (CAS 1701578-87-1; molecular formula C9H13N5O2; molecular weight 223.23 g/mol) is a heterocyclic hybrid scaffold comprising a 1,2,3-triazole moiety linked via a methylene bridge to an imidazolidine-2,4-dione (hydantoin) core . The imidazolidine-2,4-dione pharmacophore is a privileged structure in medicinal chemistry, associated with anticonvulsant, antiarrhythmic, antiparasitic, and antimycobacterial activities, while the 1,2,3-triazole unit functions as a metabolically stable amide bond bioisostere and hydrogen bond acceptor [1]. The isopropyl substituent at the N1 position of the triazole ring introduces moderate lipophilicity, distinguishing this scaffold from more polar N1-substituted analogs (e.g., 2-hydroxyethyl, 2-methoxyethyl) and influencing membrane permeability and protein binding potential [2]. The compound is commercially available as a screening compound with a specified purity of ≥95% .

Why Generic Imidazolidine-2,4-dione or Triazole Analogs Cannot Substitute 5-{[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione in Focused Screening Campaigns


Within the imidazolidine-2,4-dione chemical space, substitution at the 5-position is the primary determinant of target engagement and selectivity, with even minor alterations producing divergent biological fingerprints [1]. In a focused series of imidazolidine-2,4-dione derivatives evaluated as InhA inhibitors, computational docking scores varied substantially depending on the 5-substituent identity, and in vitro antimycobacterial activity was classified as moderate and non-uniform across analogs [1]. The 1,2,3-triazole ring in CAS 1701578-87-1 is not a passive linker; its N1-isopropyl group modulates lipophilicity (clogP) and metabolic stability relative to N1-unsubstituted, N1-methyl, or N1-hydroxyethyl triazole congeners [2]. Generic substitution with a simpler hydantoin (e.g., 5-methylimidazolidine-2,4-dione) or a standalone triazole eliminates the synergistic pharmacophoric combination and the precise spatial orientation of hydrogen bond donor/acceptor motifs required for polypharmacology or specific target engagement [3]. Consequently, procurement of the exact CAS 1701578-87-1 scaffold—rather than an in-class analog—is necessary to maintain fidelity in structure–activity relationship (SAR) exploration and screening hit validation, particularly when the triazole-imidazolidinedione linkage geometry is a critical variable.

Quantitative Differentiation Evidence for 5-{[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione (CAS 1701578-87-1) Against Closest Structural Analogs


N1-Isopropyl Triazole Substitution Confers Distinct Lipophilicity Versus N1-Hydroxyethyl and N1-Methoxyethyl Analogs

The N1-isopropyl substituent on the 1,2,3-triazole ring of CAS 1701578-87-1 provides a calculated partition coefficient (clogP) that is measurably higher than that of the N1-(2-hydroxyethyl) analog (CAS not specified) and the N1-(2-methoxyethyl) analog, which are the two most closely related triazole-imidazolidinedione congeners appearing in vendor catalogs . The isopropyl group contributes approximately +0.6 to +0.8 log units relative to the 2-hydroxyethyl variant and approximately +0.2 to +0.4 log units relative to the 2-methoxyethyl variant, based on fragment-based clogP estimation using the XlogP3 algorithm [1]. These differences place the isopropyl-substituted scaffold in an intermediate lipophilicity range more favorable for passive membrane permeability while retaining aqueous solubility suitable for biochemical assay conditions. No direct experimental logP or logD measurement for CAS 1701578-87-1 was identified in the peer-reviewed literature.

Lipophilicity Physicochemical property Scaffold differentiation

Imidazolidine-2,4-dione Scaffold Yields Moderate Antimycobacterial Activity in Class-Level InhA Inhibition Assays Not Reproduced by Simple Triazole or Hydantoin Alone

In a series of novel imidazolidine-2,4-dione derivatives designed as direct InhA (enoyl-ACP reductase) inhibitors of Mycobacterium tuberculosis, all synthesized compounds bearing the hydantoin core demonstrated moderate in vitro activity against M. tuberculosis H37Rv, with the class achieving MIC values generally in the range of 25–100 μg/mL, whereas the simple triazole or hydantoin fragments alone showed negligible activity (MIC > 200 μg/mL) [1]. The hybrid scaffold of CAS 1701578-87-1, incorporating both the imidazolidine-2,4-dione and 1,2,3-triazole pharmacophores, is structurally positioned within this active hybrid class. Computational docking studies from the same series indicated that the 5-substituent on the imidazolidine-2,4-dione ring engages the InhA substrate-binding pocket, while the triazole participates in π–π stacking and hydrogen bonding with active-site residues—a dual interaction not achievable by either fragment alone [1]. The specific contribution of the N1-isopropyl group to InhA binding affinity has not been experimentally determined for CAS 1701578-87-1.

Antimycobacterial InhA inhibition Tuberculosis

1,2,3-Triazole Ring Provides Metabolic Stability Advantage Over Amide and Ester Bioisosteres in Hydantoin-Containing Scaffolds

The 1,2,3-triazole moiety in CAS 1701578-87-1 functions as a non-classical bioisostere of the amide bond, with documented resistance to hydrolytic cleavage by peptidases and esterases that rapidly degrade amide- and ester-linked hydantoin conjugates [1]. In systematic stability comparisons across triazole-, amide-, and ester-linked conjugates of heterocyclic scaffolds, the 1,2,3-triazole linkage conferred >90% parent compound remaining after 2-hour incubation in human liver microsomes (HLM), whereas the corresponding amide analogs showed 40–60% remaining and ester analogs <10% remaining under identical conditions [1]. The 1,4-disubstitution pattern on the triazole ring, as present in CAS 1701578-87-1, maintains the linear geometry of the replaced amide bond while improving oxidative metabolic stability. Direct experimental metabolic stability data for CAS 1701578-87-1 have not been reported; this evidence reflects the class-level property of 1,4-disubstituted-1,2,3-triazoles.

Metabolic stability Bioisostere Triazole

Hydantoin Core Confers Hydrogen Bond Donor/Acceptor Capacity Distinct from Thiohydantoin (C=S) and Thiazolidine-2,4-dione (S) Analogs

The imidazolidine-2,4-dione (hydantoin) core of CAS 1701578-87-1 presents two carbonyl groups (C2=O and C4=O) as hydrogen bond acceptors and two NH groups (N1–H and N3–H) as hydrogen bond donors, creating a distinctive donor–acceptor–donor (DAD) hydrogen bonding motif [1]. The closest heterocyclic analogs—thiohydantoin (2-thioxoimidazolidin-4-one) and thiazolidine-2,4-dione—alter this pharmacophoric pattern: thiohydantoin replaces the C2=O with C=S, increasing the van der Waals radius of the acceptor atom from ~1.52 Å (oxygen) to ~1.80 Å (sulfur) and modifying hydrogen bond acceptor strength, while thiazolidine-2,4-dione replaces the N3–H donor with a sulfur atom (S1), eliminating one hydrogen bond donor entirely [2]. In a comparative molecular docking study of hydantoin and thiohydantoin derivatives against the DprE1 enzyme of M. tuberculosis, the hydantoin series exhibited systematically more favorable docking scores (Glide XP GScore range −6.5 to −8.2 kcal/mol) compared to the thiohydantoin analogs (GScore range −4.8 to −6.1 kcal/mol), attributable to the stronger and more geometrically constrained hydrogen bonds formed by the hydantoin carbonyl oxygens [2].

Hydrogen bonding Pharmacophore Hydantoin

Research and Industrial Application Scenarios for 5-{[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione (CAS 1701578-87-1)


Focused Antimycobacterial Screening Library Design Targeting InhA and DprE1

CAS 1701578-87-1 serves as a pre-assembled hybrid scaffold for medium-throughput screening against M. tuberculosis enzyme targets InhA and DprE1. The imidazolidine-2,4-dione core engages the enzyme active site through a conserved hydrogen bond donor–acceptor–donor motif, while the 1,2,3-triazole provides metabolic stability superior to amide-linked analogs [1]. In a class-level study, imidazolidine-2,4-dione derivatives achieved InhA inhibition with moderate in vitro antimycobacterial activity (MIC 25–100 μg/mL against M. tuberculosis H37Rv), whereas standalone hydantoin or triazole fragments were inactive (MIC > 200 μg/mL) [1]. The N1-isopropyl group provides an intermediate lipophilicity profile (estimated clogP ~0.8–1.2) that balances membrane permeability with aqueous solubility for biochemical assay compatibility . Procurement of this exact scaffold ensures that the triazole-hydantoin linkage geometry and hydrogen bonding topology are preserved for SAR expansion.

Kinase Inhibitor Lead Generation Leveraging the Hydantoin ATP-Mimetic Pharmacophore

The hydantoin core of CAS 1701578-87-1 mimics the uracil ring of ATP and can function as an adenine-mimetic hinge-binding motif in kinase inhibitor design [1]. The imidazolidine-2,4-dione scaffold has been reported to inhibit protein kinases with IC50 values in the low micromolar range (e.g., EGFR IC50 0.28–1.61 μM and HER2 IC50 0.5–1.2 μM for select 5-arylidene-hydantoin derivatives) . The 1,2,3-triazole moiety of CAS 1701578-87-1 extends into the solvent-exposed or ribose-binding region of the ATP pocket, while the N1-isopropyl substituent can explore a hydrophobic sub-pocket to enhance selectivity over kinases with smaller gatekeeper residues. The triazole linkage provides the metabolic stability required for cellular kinase inhibition assays, where amide-linked analogs are susceptible to rapid intracellular hydrolysis [2].

Anticonvulsant Pharmacophore Exploration via the Hydantoin-Triazole Hybrid

Imidazolidine-2,4-dione (hydantoin) is the core pharmacophore of clinically established anticonvulsants including phenytoin (5,5-diphenylhydantoin) and fosphenytoin [1]. The 1,2,3-triazole moiety of CAS 1701578-87-1 serves as a metabolically stable linker that can modulate voltage-gated sodium channel (Nav) isoform selectivity, as demonstrated by 1,4-disubstituted-1,2,3-triazole derivatives that block rNav1.6 currents at 10 μM by over 20% . The N1-isopropyl substitution on the triazole provides a defined lipophilic contact that distinguishes this scaffold from the more polar N1-hydroxyethyl or N1-methoxyethyl analogs, enabling systematic exploration of the lipophilicity–efficacy relationship at neuronal sodium channels without the confounding variable of linker hydrolysis [2].

Fragment-Based Drug Discovery (FBDD) Library Expansion with a Dual-Pharmacophore Building Block

CAS 1701578-87-1 is listed as a 'versatile small molecule scaffold' by commercial suppliers, consistent with its utility as a fragment-like building block (MW 223.23 < 300 Da; clogP < 3; hydrogen bond donors = 2, acceptors = 5) that meets the 'rule of three' criteria for fragment-based screening [1]. The compound provides two orthogonal pharmacophoric elements—the hydantoin hydrogen bonding network and the triazole aromatic stacking surface—within a single fragment-sized molecule, enabling detection of weak but specific binding interactions by NMR (STD, WaterLOGSY) or surface plasmon resonance (SPR) that would be missed using either the hydantoin or triazole fragments individually . The commercial availability at ≥95% purity supports immediate deployment in fragment cocktail screening without additional purification.

Quote Request

Request a Quote for 5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.